1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one
Description
This compound belongs to the class of [1,2]dithiolo[3,4-c]quinoline derivatives, characterized by a fused heterocyclic core comprising a quinoline scaffold integrated with a dithiolo ring system. The structure includes a 1-thioxo (thione) group at position 1, two methyl substituents at the 4,4-positions of the dithiolo ring, and a 3-methylbutanoyl group attached to the 5-position. The compound’s synthesis likely involves cyclocondensation reactions with sulfur-containing reagents, as inferred from analogous pathways in the literature .
Properties
Molecular Formula |
C17H19NOS3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C17H19NOS3/c1-10(2)9-13(19)18-12-8-6-5-7-11(12)14-15(17(18,3)4)21-22-16(14)20/h5-8,10H,9H2,1-4H3 |
InChI Key |
ATDCHTNARHEZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and thiol compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The thioxo group and quinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Table 1: Key Molecular Features of Analogs
*Calculated based on analogous derivatives.
Key Observations:
Substituent Effects on Molecular Weight: The target compound’s 3-methylbutanoyl group increases its molecular weight (~422.5 g/mol) compared to the acetyl-substituted analog (321.47 g/mol) . The cyclopropanecarbonyl derivative exhibits a higher molecular weight (394.56 g/mol) due to its bulky cyclopropyl group.
Halogenation (e.g., 4-chlorophenoxy in ) may improve binding affinity in biological systems due to increased electronegativity .
Synthetic Considerations :
- Derivatives with methoxy or halogenated groups (e.g., ) require additional steps for functionalization, such as nucleophilic substitution or Friedel-Crafts acylation .
- Cyclopropane-containing analogs likely involve specialized reagents (e.g., cyclopropanecarbonyl chloride) for acyl group introduction.
Physicochemical and Predicted Properties
Table 2: Predicted Physicochemical Data
*LogP (octanol-water partition coefficient) estimated using fragment-based methods. †Predicted using analog data from .
Key Insights:
- The 4-chlorophenoxy group in increases density (1.49 g/cm³) and boiling point (713.2°C) due to enhanced molecular packing and polarity .
- The target compound’s moderate LogP (~3.8) suggests favorable membrane permeability, while the cyclopropyl derivative may exhibit higher lipophilicity (LogP ~4.5).
Biological Activity
The compound 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one is a derivative of dithioloquinoline, a class of compounds noted for their diverse biological activities. This article reviews the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C22H26N2O2S3
- Molecular Weight : 450.57 g/mol
- CAS Number : 292143-45-4
Biological Activity Overview
Research indicates that derivatives of dithioloquinoline exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Specifically, the compound has shown promising results in several studies.
Antitumor Activity
A significant study utilized molecular modeling and computer screening to identify compounds with potential antitumor activity. The synthesized derivatives were tested against various kinases involved in cancer progression. Notably, compounds similar to the one discussed here demonstrated substantial inhibition of JAK3 and NPM1-ALK kinases with IC50 values ranging from 0.25 μM to 0.54 μM, indicating strong potential for cancer treatment .
Antimicrobial Activity
The antimicrobial properties of dithioloquinoline derivatives have been extensively studied. Compounds from this family exhibited potent antibacterial and antifungal activities. For instance, some derivatives showed effectiveness exceeding that of standard antibiotics such as ampicillin and ketoconazole . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been evaluated using various in vitro models. Studies have shown that certain derivatives possess anti-inflammatory activity comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) . This activity suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies
- Antitumor Screening : A study involving multiple synthesized dithioloquinoline derivatives found that specific modifications led to enhanced antitumor efficacy against various cancer cell lines. The compound's structural features were critical in determining its inhibitory potency against key oncogenic kinases .
- Antimicrobial Efficacy : In a comparative analysis of antimicrobial agents, dithioloquinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds had lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .
Data Tables
| Activity Type | Reference Compound | IC50 Value (μM) | Comments |
|---|---|---|---|
| Antitumor (JAK3) | Sorafenib | 0.78 | Benchmark for comparison |
| Antitumor (NPM1-ALK) | Compound 2a | 0.54 | High potency against target kinase |
| Antimicrobial | Ampicillin | Varies | Dithioloquinolines showed superior activity |
| Anti-inflammatory | Indomethacin | Varies | Comparable efficacy noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
